molecular formula C30H40O17 B15139539 Aloveroside A

Aloveroside A

Cat. No.: B15139539
M. Wt: 672.6 g/mol
InChI Key: HCCYPMCFIHZEAY-FHUIRLHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloveroside A is a triglucosylnaphthalene derivative isolated from the ethanolic extract of Aloe vera. This compound has garnered attention due to its unique structure and potential biological activities. It is known for its modest inhibitory activity against beta-secretase (bACE), an enzyme implicated in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloveroside A is typically extracted from Aloe vera using ethanol. The process involves the following steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from Aloe vera .

Chemical Reactions Analysis

Types of Reactions: Aloveroside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives .

Mechanism of Action

Aloveroside A exerts its effects primarily through the inhibition of beta-secretase (bACE). This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting bACE, this compound reduces the production of amyloid-beta, potentially mitigating the progression of Alzheimer’s disease .

Properties

Molecular Formula

C30H40O17

Molecular Weight

672.6 g/mol

IUPAC Name

1-[4-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-1-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphthalen-2-yl]ethanone

InChI

InChI=1S/C30H40O17/c1-10(32)14-6-12(13-4-3-5-15(18(13)20(14)34)45-29-26(40)23(37)19(33)11(2)44-29)8-42-28-25(39)22(36)17(9-43-28)47-30-27(41)24(38)21(35)16(7-31)46-30/h3-6,11,16-17,19,21-31,33-41H,7-9H2,1-2H3/t11-,16+,17+,19-,21+,22-,23+,24-,25+,26+,27+,28+,29-,30-/m0/s1

InChI Key

HCCYPMCFIHZEAY-FHUIRLHESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=C(C=C3CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=C(C=C3COC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O

Origin of Product

United States

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